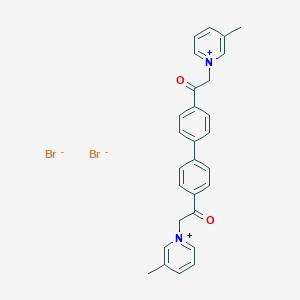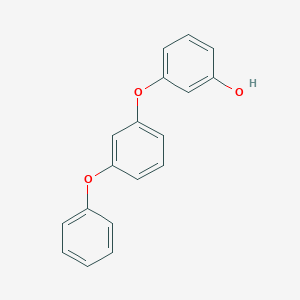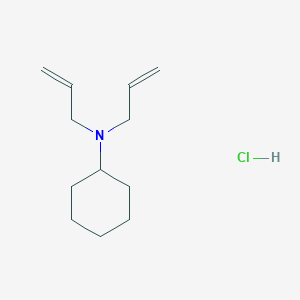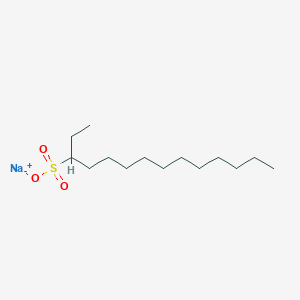
Sodium tetradecenesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium tetradecenesulphonate (STS) is a synthetic anionic surfactant that has been widely used in various scientific research applications due to its unique properties. STS is a white crystalline powder that is soluble in water and has a molecular weight of 316.46 g/mol.
Mecanismo De Acción
Sodium tetradecenesulphonate acts as a surfactant by reducing the surface tension between two immiscible phases, such as oil and water. Sodium tetradecenesulphonate can also form micelles, which are aggregates of surfactant molecules that can solubilize hydrophobic molecules. The mechanism of action of Sodium tetradecenesulphonate in stabilizing proteins is not fully understood but is thought to involve electrostatic interactions between the negatively charged Sodium tetradecenesulphonate and the positively charged protein surface.
Efectos Bioquímicos Y Fisiológicos
Sodium tetradecenesulphonate has been shown to have antimicrobial properties against various bacteria, including Escherichia coli and Staphylococcus aureus. Sodium tetradecenesulphonate has also been shown to inhibit the growth of cancer cells in vitro. However, the biochemical and physiological effects of Sodium tetradecenesulphonate on humans are not well understood, and further research is needed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Sodium tetradecenesulphonate in lab experiments include its ability to stabilize proteins and nanoparticles, its low toxicity, and its low cost. However, the limitations of using Sodium tetradecenesulphonate include its limited solubility in organic solvents and its potential interference with certain assays.
Direcciones Futuras
For research on Sodium tetradecenesulphonate include investigating its potential as a drug delivery system, studying its mechanism of action in stabilizing proteins, and exploring its use in biomedical applications. Additionally, further research is needed to understand the potential toxicity of Sodium tetradecenesulphonate and its effects on human health.
Métodos De Síntesis
Sodium tetradecenesulphonate can be synthesized by reacting tetradecene with sulfur trioxide to form tetradecenesulfonic acid, which is then neutralized with sodium hydroxide to form Sodium tetradecenesulphonate. The purity of Sodium tetradecenesulphonate can be improved by recrystallization.
Aplicaciones Científicas De Investigación
Sodium tetradecenesulphonate has been used in various scientific research applications, including as a dispersant for nanoparticles, a surfactant for emulsions, and a stabilizer for proteins. Sodium tetradecenesulphonate has also been used in the synthesis of gold nanoparticles and as a precursor for the synthesis of mesoporous silica nanoparticles.
Propiedades
Número CAS |
11066-21-0 |
|---|---|
Nombre del producto |
Sodium tetradecenesulphonate |
Fórmula molecular |
C14H27NaO3S |
Peso molecular |
300.44 g/mol |
Nombre IUPAC |
sodium;tetradecane-3-sulfonate |
InChI |
InChI=1S/C14H30O3S.Na/c1-3-5-6-7-8-9-10-11-12-13-14(4-2)18(15,16)17;/h14H,3-13H2,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clave InChI |
WXEQTCQVRXAXBC-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(CC)S(=O)(=O)[O-].[Na+] |
SMILES canónico |
CCCCCCCCCCCC(CC)S(=O)(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



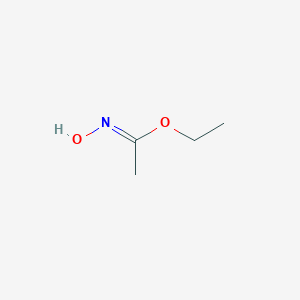
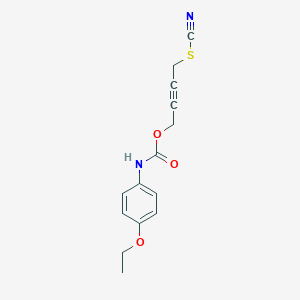
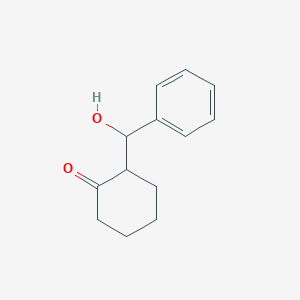
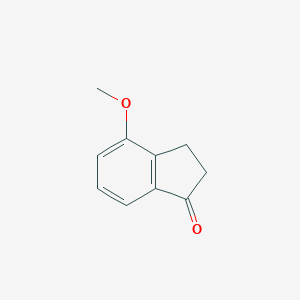
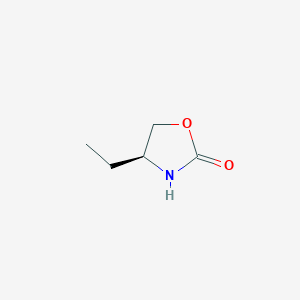
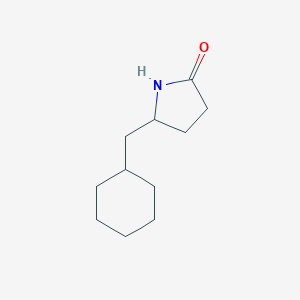
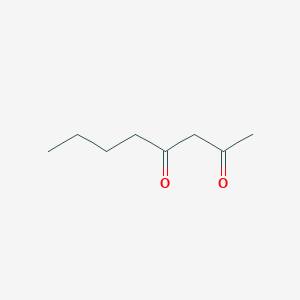
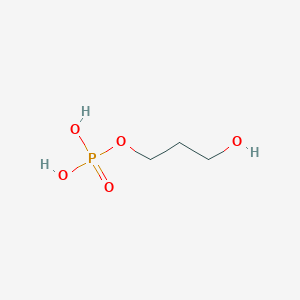
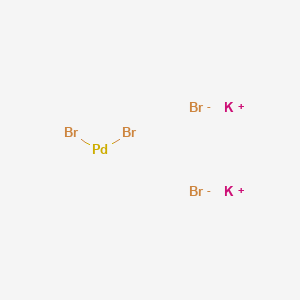
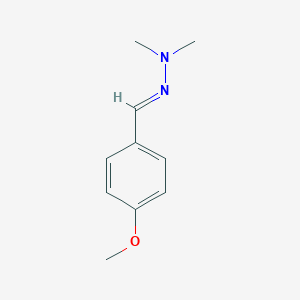
![6,7-Dihydropyrazino[2,3-d]pyridazine-5,8-dione](/img/structure/B81235.png)
